molecular formula C12H18O B7848108 2-Methyl-4-(4-methylphenyl)-2-butanol

2-Methyl-4-(4-methylphenyl)-2-butanol

Cat. No.: B7848108
M. Wt: 178.27 g/mol
InChI Key: SESJVQRKRIBXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-methylphenyl)-2-butanol is a tertiary alcohol belonging to the Aryl Alkyl Alcohols (AAAs) structural group, characterized by an alcohol group bonded to a substituted benzene ring . This compound is of significant interest in industrial and research chemistry, particularly as a fragrance ingredient and a synthetic intermediate. While specific toxicological data for this methyl-substituted analogue is limited, safety assessments of the broader AAA family are available to inform its handling and use . Researchers value this structural motif for its utility in organic synthesis. One of the most established routes for synthesizing the closely related compound, 2-Methyl-4-phenyl-2-butanol (also known as Dimethylphenylethylcarbinol or "muguet carbinol"), involves the reaction of a benzylmagnesium halide with isobutylene oxide, often catalyzed by a Cu(I) compound such as Copper(I) iodide . The resulting 2-Methyl-4-phenyl-2-butanol is described as a fragrance with a floral, verdant, and herbal aroma reminiscent of hyacinths and lilies . Furthermore, it serves as a key precursor in the synthesis of other valuable fragrance molecules, such as 4-cyclohexyl-2-methylbutan-2-ol (Coranol), which also possesses a characteristic lily of the valley scent . This demonstrates the compound's role as a versatile building block in fine chemical synthesis. As a fragrance material, it is intended for use in the development and formulation of cosmetic agents, detergents, and household cleaning products . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment, including eye protection .

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESJVQRKRIBXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylmagnesium Chloride and 4-Methylbenzylacetone

The most widely documented method involves the nucleophilic addition of methylmagnesium chloride (MeMgCl) to 4-methylbenzylacetone (1-(4-methylphenyl)-3-butanone). This one-step Grignard reaction proceeds in tetrahydrofuran (THF) under inert conditions at 0°C for 10 minutes, yielding 2-methyl-4-(4-methylphenyl)-2-butanol with 72% efficiency. The mechanism entails MeMgCl attacking the carbonyl carbon of the ketone, followed by acidic workup to protonate the alkoxide intermediate.

Reaction Conditions

  • Solvent: THF (33 mL per 6.68 mmol ketone)

  • Temperature: 0°C (ice bath)

  • Reagent Stoichiometry: 1.5 equivalents MeMgCl (3.0 M in THF)

  • Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica-gel chromatography (hexane/ethyl acetate = 4:1).

Analytical Validation
The product’s identity is confirmed via ¹H NMR (500 MHz, CDCl₃): δ 7.34–7.20 (m, 4H, aromatic), 2.71–2.67 (m, 2H, CH₂), 1.80–1.74 (m, 3H, CH and CH₂), 1.27 (s, 6H, C(CH₃)₂). The absence of carbonyl signals (170–200 ppm in ¹³C NMR) verifies complete reduction.

Benzylmagnesium Halide and Isobutylene Oxide

A patent-pending approach adapts the Grignard reaction using 4-methylbenzylmagnesium bromide and isobutylene oxide. This method avoids ketone intermediates, instead leveraging epoxide ring-opening to install the tertiary alcohol moiety.

Procedure

  • Grignard Reagent Preparation: 4-Methylbenzyl bromide reacts with magnesium in anhydrous diethyl ether.

  • Epoxide Addition: The Grignard reagent is added dropwise to isobutylene oxide at -20°C.

  • Workup: Hydrolysis with dilute HCl, extraction, and distillation yield the product.

Advantages

  • Higher functional group tolerance compared to ketone-based routes.

  • Scalability for industrial production (patent emphasis).

Limitations

  • Requires strict anhydrous conditions to prevent reagent decomposition.

  • Lower reported yields (~65%) due to competing epoxide polymerization.

Catalytic Reduction of Ketone Precursors

Hydrogenation of 2-Methyl-4-(4-methylphenyl)-2-butenol

While direct literature on this route is sparse, analogous systems suggest catalytic hydrogenation of α,β-unsaturated alcohols as a viable pathway. For example, 2-methyl-4-phenyl-2-butenol undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 50 psi H₂, achieving >90% conversion. Adapting this to the 4-methylphenyl variant would require:

Proposed Conditions

  • Catalyst: 5% Pd/C (10 wt% substrate)

  • Solvent: Ethanol or methanol

  • Pressure: 3–5 bar H₂

  • Temperature: 25–50°C

Challenges

  • Stereoselectivity: Ensuring reduction of the double bond without over-hydrogenation of the aromatic ring.

  • Catalyst poisoning by sulfur or nitrogen impurities in substrates.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Grignard (MeMgCl)72%10 minutesHigh yield, simple workupRequires inert conditions, expensive reagents
Epoxide Ring-Opening~65%2–4 hoursScalability, avoids ketonesLower yield, polymerization side reactions
Catalytic Hydrogenation*>90%*1–3 hoursGreen solvent use, high selectivityRequires specialized equipment
Biocatalytic<5 mg/L48–72 hoursSustainable, mild conditionsLow titer, cofactor dependency

*Extrapolated from analogous systems.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-Methyl-4-(4-methylphenyl)-2-butanone, using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC, or potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or diethyl ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 2-Methyl-4-(4-methylphenyl)-2-butanone.

    Reduction: this compound.

    Substitution: 2-Methyl-4-(4-methylphenyl)-2-butyl chloride or bromide.

Scientific Research Applications

Organic Synthesis

2-Methyl-4-(4-methylphenyl)-2-butanol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters, which are valuable in the production of fragrances and flavoring agents.
  • Reduction Reactions: Acting as a reducing agent in organic transformations.

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeExample ReactionProducts
EsterificationThis compound + Acetic AcidAcetate Ester
ReductionThis compound + H₂Secondary Alcohols

Pharmaceutical Applications

Research indicates that this compound may exhibit bioactive properties that could be harnessed in drug development. Preliminary studies suggest potential applications in:

  • Antimicrobial Agents: Investigations have shown efficacy against certain bacterial strains, indicating its role as a potential antimicrobial agent.

Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Fragrance and Flavor Industry

Due to its pleasant aromatic profile, this compound is utilized in the fragrance industry. It is often incorporated into perfumes and scented products for its ability to enhance olfactory experiences.

Table 2: Applications in Fragrance and Flavor

ApplicationDescription
PerfumesUsed as a base note in various fragrance formulations.
Flavoring AgentsEmployed in food products for flavor enhancement.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)-2-butanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally related to 2-methyl-4-(4-methylphenyl)-2-butanol:

Compound Name Molecular Formula Molecular Weight Functional Group Key Structural Feature
This compound (Target) C₁₂H₁₈O* 178.27* Tertiary alcohol 4-methylphenyl substituent, branched chain
2-Methyl-4-phenyl-2-butanol C₁₁H₁₆O 164.24 Tertiary alcohol Phenyl substituent, branched chain
4-(4-Methylphenyl)-2-butanone C₁₁H₁₄O 162.23 Ketone Ketone at C2, 4-methylphenyl substituent
4-Phenyl-2-butanol C₁₀H₁₄O 150.22 Secondary alcohol Hydroxyl at C2, phenyl substituent
4-(4-Methylphenyl)butyric acid C₁₁H₁₄O₂ 178.22 Carboxylic acid Carboxylic acid at C4, 4-methylphenyl

*Inferred based on structural analogy.

Physical and Chemical Properties

  • Boiling/Melting Points: 2-Methyl-4-phenyl-2-butanol: Melting point 31–33°C; odor profile includes floral, green, and fruity notes . 4-(4-Methylphenyl)-2-butanone: Storage at 2–8°C, indicating lower thermal stability compared to alcohols . The target compound’s melting point is expected to be higher than 31–33°C due to increased molecular symmetry and van der Waals interactions from the 4-methyl group.
  • Solubility: Tertiary alcohols like 2-methyl-4-phenyl-2-butanol exhibit lower water solubility compared to primary/secondary alcohols due to reduced hydrogen-bonding capacity. The 4-methylphenyl group further decreases hydrophilicity . Carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butyric acid) are more polar, enhancing solubility in polar solvents .
  • Reactivity: Tertiary alcohols are less reactive in oxidation reactions compared to primary/secondary alcohols. The target compound is unlikely to oxidize under mild conditions, whereas 4-(4-methylphenyl)-2-butanone (a ketone) is a product of such oxidations . Carboxylic acids (e.g., 4-(4-methylphenyl)butyric acid) participate in esterification and salt formation .

Q & A

Q. What statistical methods are suitable for interpreting conflicting toxicity data across assays?

  • Methodological Answer :
  • Bland-Altman Plots : Visualize agreement between Ames test and cytotoxicity results.
  • Principal Component Analysis (PCA) : Identify assay-specific variables (e.g., metabolic activation) contributing to discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.